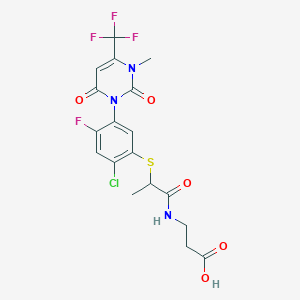
Tiafenacil Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiafenacil Acid is a recently developed herbicide belonging to the pyrimidinedione chemical class. It is known for its protoporphyrinogen oxidase-inhibiting properties, which make it effective in controlling a variety of weeds. This compound is characterized by its low toxicity to humans and its ability to inhibit the growth of glyphosate-resistant weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil Acid involves several steps, including the formation of its core structure, which consists of an amide and pyrimidinedione with a β-amino acid backbone. The synthetic route typically involves the use of various reagents and solvents such as acetone, dichloromethane, ethyl acetate, and dimethylformamide . The reaction conditions often include solid phase extraction and chromatographic procedures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and efficacy of the herbicide. The production methods are designed to be environmentally friendly and cost-effective, utilizing advanced technologies to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Tiafenacil Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a herbicide, as they enable the compound to interact with and inhibit the target enzymes in weeds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are crucial for its herbicidal activity. These metabolites are formed through the breakdown of the parent compound and play a significant role in its overall efficacy .
Scientific Research Applications
Tiafenacil Acid has a wide range of scientific research applications In chemistry, it is used as a model compound for studying protoporphyrinogen oxidase inhibition In biology, it is used to study the effects of herbicides on plant physiology and biochemistryIn industry, this compound is used in the formulation of herbicides for agricultural use .
Mechanism of Action
The mechanism of action of Tiafenacil Acid involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll in plants. By inhibiting this enzyme, this compound causes the accumulation of protoporphyrin IX, which leads to the generation of reactive oxygen species and subsequent cell membrane damage in weeds. This ultimately results in the death of the targeted weeds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tiafenacil Acid include other protoporphyrinogen oxidase inhibitors such as saflufenacil and flumioxazin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its low toxicity to humans and its effectiveness against glyphosate-resistant weeds. Its chemical structure allows for a more targeted inhibition of protoporphyrinogen oxidase, making it a valuable tool in modern agriculture .
Properties
IUPAC Name |
3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O5S/c1-8(16(30)24-4-3-15(28)29)32-12-6-11(10(20)5-9(12)19)26-14(27)7-13(18(21,22)23)25(2)17(26)31/h5-8H,3-4H2,1-2H3,(H,24,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCUABCJSSGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
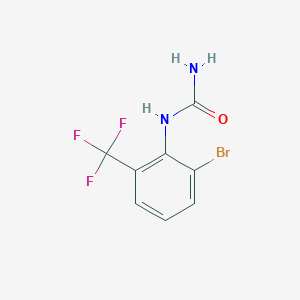
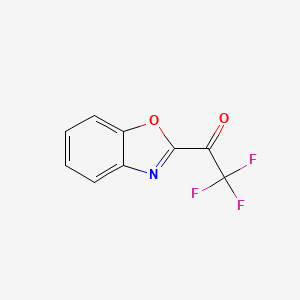


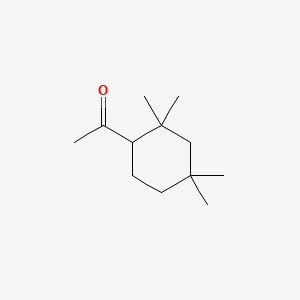

![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
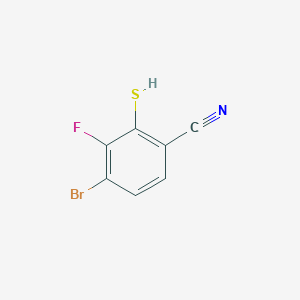
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
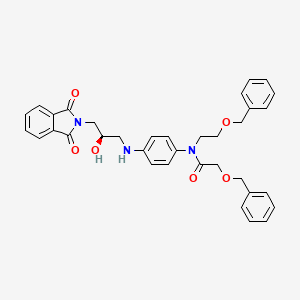
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
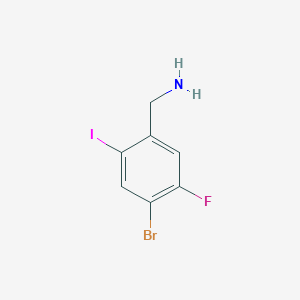
![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
